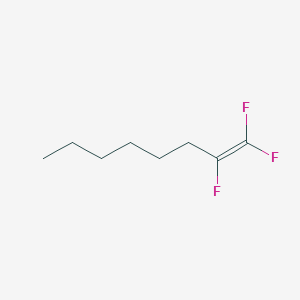

1,1,2-Trifluorooct-1-ene

Description

Significance of Fluoroalkenes in Modern Chemical Science and Technology

Fluoroalkenes are crucial intermediates and building blocks in organic synthesis. semanticscholar.org Their importance stems from the profound impact that fluorine substitution has on the physicochemical properties of organic molecules. ontosight.ai The incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design. researchgate.net It is estimated that about 20% of all pharmaceuticals contain fluorine. researchgate.net

In chemical technology, fluoroalkenes are precursors to a wide array of valuable compounds. They are used in transition-metal-catalyzed reactions to create diverse organofluorine compounds. semanticscholar.org Furthermore, their unique reactivity makes them suitable for various chemical transformations. For example, the electron-withdrawing nature of fluorine atoms renders the double bond in fluoroalkenes susceptible to nucleophilic attack, a reactivity pattern that is exploited in many synthetic strategies. ontosight.ai Fluoroalkenes also serve as isosteres for amide bonds in peptides, providing a tool for developing new bioactive compounds and therapeutic agents. semanticscholar.org

Overview of Trifluorinated Alkenes: Structural and Electronic Characteristics

Alkenes are unsaturated hydrocarbons featuring a carbon-carbon double bond, which consists of one strong sigma (σ) bond and one weaker pi (π) bond. google.com This double bond is a region of high electron density, making typical alkenes reactive towards electrophiles. cymitquimica.com

The introduction of three fluorine atoms to the double bond, as in a trifluorinated alkene, significantly alters its structural and electronic properties. Fluorine is the most electronegative element, and its presence has a strong electron-withdrawing inductive effect. rsc.org In a molecule like 1,1,2-Trifluorooct-1-ene, the three fluorine atoms attached to the double bond pull electron density away from the carbon atoms. This effect polarizes the C-F bonds and reduces the electron density of the π bond, making the alkene electron-deficient. nii.ac.jp Consequently, trifluorinated alkenes are generally less reactive towards electrophiles and more susceptible to attack by nucleophiles compared to their non-fluorinated counterparts. ontosight.ai

The geometry of the double bond is also influenced by the fluorine substituents. The bond lengths and angles around the sp²-hybridized carbons are affected by the size and electronegativity of the attached atoms. google.com

Scope and Research Focus on this compound and its Derivatives

Direct research on this compound is limited in publicly available literature. Chemical databases confirm its existence and provide basic molecular data. uni.luazurewebsites.netalfa-chemistry.com However, detailed synthetic procedures and reactivity studies for this specific compound are not extensively documented.

Research in this area tends to focus on more complex, functionalized derivatives of trifluorinated octenes, which serve as model substrates or building blocks for valuable chemical entities. For instance, studies have been conducted on related structures such as (2E,4E)-1,1,1-trifluorooct-2-en-4-one oxime, which incorporates additional functional groups. rsc.org Another area of investigation involves the asymmetric hydrogenation of derivatives like 1-((Z)-1,1,1-trifluorooct-2-en-2-yl)benzene. diva-portal.org Such reactions are pivotal for developing methods to create chiral molecules containing a trifluoromethyl group, which are highly sought after in pharmaceutical development. diva-portal.org The reaction of 1-octene (B94956) with fluorinating agents like lead tetraacetate-hydrogen fluoride (B91410) has also been explored, which can lead to saturated polyfluorinated octanes, indicating a potential pathway to related structures. cdnsciencepub.com

The research focus, therefore, appears to be on leveraging the unique properties of the trifluoroalkene moiety within larger, more functional molecules to access novel chemical structures with potential applications in medicinal chemistry and organic synthesis.

Data Table for this compound

| Property | Value |

| Molecular Formula | C₈H₁₃F₃ |

| Molecular Weight | 166.19 g/mol |

| CAS Number | 760-99-6 |

| Structure | CCCCCCC(=C(F)F)F |

| Predicted XlogP | 3.8 |

| Monoisotopic Mass | 166.09694 Da |

Data sourced from PubChemLite and SynQuest Labs, Inc. uni.luazurewebsites.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trifluorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMNBUGTGFMBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375351 | |

| Record name | 1,1,2-trifluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-99-6 | |

| Record name | 1,1,2-trifluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 760-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 1,1,2 Trifluorooct 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 1,1,2-Trifluorooct-1-ene, multinuclear NMR experiments, particularly involving the 19F nucleus, are indispensable.

19F NMR spectroscopy is highly sensitive for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. wikipedia.org The chemical shifts in 19F NMR have a much wider range than in 1H NMR, which often simplifies the spectra and provides detailed structural information. slideshare.nethuji.ac.il

For this compound, three distinct fluorine environments are expected, leading to three signals in the 19F NMR spectrum. The geminal fluorine atoms (Fa and Fb) are diastereotopic and thus chemically non-equivalent, while the third fluorine (Fc) is in a unique environment on the adjacent carbon. The expected chemical shifts and coupling patterns are detailed in the table below. The coupling constants (J-values) between the fluorine nuclei are expected to be significant and are crucial for definitive structural assignment.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Fa (geminal to Fb) | -90 to -110 | Doublet of doublets (dd) | 2JFa-Fb ≈ 30-60 Hz, 3JFa-Fc ≈ 10-20 Hz (trans) |

| Fb (geminal to Fa) | -100 to -120 | Doublet of doublets (dd) | 2JFb-Fa ≈ 30-60 Hz, 3JFb-Fc ≈ 110-130 Hz (cis) |

| Fc (vinylic) | -170 to -190 | Doublet of doublets (dd) | 3JFc-Fb ≈ 110-130 Hz (cis), 3JFc-Fa ≈ 10-20 Hz (trans) |

Note: The predicted values are based on typical ranges for fluoroalkenes and may vary depending on the solvent and experimental conditions.

1H and 13C NMR spectroscopy provide complementary information to 19F NMR, allowing for the complete assignment of the molecule's carbon and hydrogen framework.

1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the different proton environments in the hexyl chain. The vinylic proton, being closest to the electronegative fluorine atoms, would appear furthest downfield. The signals for the methylene (B1212753) groups of the alkyl chain will appear in the typical aliphatic region, with decreasing chemical shifts further from the double bond.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH= | 5.5 - 6.5 | Multiplet | 1H |

| -CH2- (adjacent to C=C) | 2.0 - 2.5 | Multiplet | 2H |

| -(CH2)4- | 1.2 - 1.6 | Multiplet | 8H |

| -CH3 | 0.8 - 1.0 | Triplet | 3H |

13C NMR Spectroscopy: The 13C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms of the double bond will be significantly affected by the attached fluorine atoms, exhibiting large one-bond C-F coupling constants (1JCF). magritek.com The carbon attached to two fluorine atoms will appear as a triplet, while the carbon attached to one fluorine will be a doublet. The remaining alkyl carbons will show signals in the aliphatic region.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted nJCF (Hz) |

|---|---|---|---|

| C1 (=CF2) | 150 - 160 | Triplet | 1JCF ≈ 280-300 |

| C2 (=CF-) | 140 - 150 | Doublet | 1JCF ≈ 240-260, 2JCF ≈ 30-40 |

| C3 (-CH2-) | 30 - 40 | Triplet | 3JCF ≈ 5-10 |

| C4-C7 (-CH2-) | 20 - 35 | Singlets or complex multiplets | - |

| C8 (-CH3) | 10 - 15 | Singlet | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental composition of this compound. The presence of fluorine, with its negative mass defect, makes HRMS a particularly valuable tool for confirming the identity of fluorinated compounds. chromatographyonline.comnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C8H13F3 |

| Monoisotopic Mass | 166.0969 g/mol |

| Expected [M]+ or [M+H]+ in HRMS | m/z value corresponding to the exact mass |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The analysis of the resulting fragment ions provides valuable information about the compound's structure. For this compound, fragmentation is expected to occur primarily through cleavage of the C-C bonds in the alkyl chain and potentially through the loss of HF or other fluorine-containing fragments.

A plausible fragmentation pathway would involve the initial loss of alkyl radicals from the hexyl chain. The stability of the resulting carbocations will influence the observed fragmentation pattern.

| Fragment Ion (m/z) | Plausible Neutral Loss | Structural Interpretation |

|---|---|---|

| 137 | C2H5 | Loss of an ethyl radical |

| 123 | C3H7 | Loss of a propyl radical |

| 109 | C4H9 | Loss of a butyl radical |

| 95 | C5H11 | Loss of a pentyl radical |

| 69 | C7H13 | [CF3]+ fragment |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups.

For this compound, the IR spectrum is expected to show characteristic stretching and bending vibrations for the C=C double bond, C-F bonds, and C-H bonds of the alkyl chain. The strong electronegativity of fluorine significantly influences the vibrational frequencies of adjacent bonds. The C-F stretching vibrations typically appear as strong absorptions in the 1000-1400 cm-1 region.

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| C-H stretch (alkyl) | 2850 - 2960 | Medium to Strong |

| C=C stretch | 1650 - 1700 | Medium |

| C-F stretch | 1100 - 1350 | Strong |

| C-H bend (alkyl) | 1375 - 1470 | Medium |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

While this compound is a liquid at room temperature, its derivatives can be synthesized to exist as solids, making them amenable to single-crystal X-ray diffraction. This powerful technique provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.

For fluorinated alkenes, X-ray crystallography has been instrumental in understanding their solid-state conformations. researchgate.netbeilstein-journals.org Studies on various fluorinated ethenes, for instance, have been conducted by growing crystals in situ from their melts, allowing for precise structural determination. researchgate.net Such analyses reveal that fluorine substitution can have nuanced effects on molecular geometry. researchgate.net In the context of this compound derivatives, X-ray crystallography could elucidate the conformational preferences of the octyl chain and the spatial arrangement of the fluorine atoms. This information is critical for understanding intermolecular interactions, such as C-F···H-C or C-F···F-C contacts, which can influence the physical properties and crystal packing of the molecule. nih.govrsc.orgacs.org The synthesis of crystalline derivatives, for example through reactions at the double bond to create fluorinated lactones or other functionalized products, could provide samples suitable for such analysis. rsc.org

Elemental Analysis for Total Fluorine Content Determination

Accurately quantifying the total fluorine content is a critical step in the characterization of this compound. Several instrumental techniques are employed for this purpose, each with distinct principles of operation, advantages, and limitations.

Combustion Ion Chromatography (CIC) is a robust and widely used technique for the determination of halogens, including fluorine, in a variety of sample matrices. measurlabs.comthermofisher.comeag.com The method involves the high-temperature pyrohydrolytic combustion of the sample in an oxygen-rich atmosphere. eag.com During this process, the organofluorine compound is completely decomposed, converting the organically bound fluorine into hydrogen fluoride (B91410) (HF). nih.gov The resulting gases are then passed through an aqueous absorption solution, where the HF is trapped. This solution is subsequently injected into an ion chromatograph (IC) for the quantification of the fluoride ion (F⁻). nih.govacs.org

CIC is particularly valuable as a screening tool for total organic fluorine (TOF) content, which can serve as an indicator for the presence of fluorinated compounds. measurlabs.comthermofisher.com The technique is automated, reducing sample preparation time and minimizing the use of hazardous chemicals. eag.com It is applicable to solid, liquid, and gas samples and can achieve detection limits at the sub-μg/g level. eag.com However, CIC is a non-selective method, meaning it quantifies the total fluorine without identifying the specific compound from which it originated. measurlabs.comchromatographyonline.com

| Parameter | Description | Typical Values/Ranges | Reference |

|---|---|---|---|

| Principle | Pyrohydrolytic combustion followed by ion chromatography. | Decomposition of organofluorine to HF, absorption, and F⁻ detection. | eag.comnih.gov |

| Sample Types | Solid, liquid, gas, polymers, oils, environmental samples. | Applicable to a wide range of matrices. | measurlabs.comthermofisher.com |

| Combustion Temperature | Temperature required for complete sample decomposition. | 800–1100 °C | thermofisher.com |

| Detection Limit | The lowest concentration of fluoride that can be reliably detected. | sub-μg/g (ppm) to wt.% range | eag.com |

| Analysis Time | Time required per sample, including combustion and chromatography. | Often less than 12 minutes per sample. | thermofisher.com |

| Advantages | Automated, rapid, high throughput, minimal sample preparation. | Reduces labor and potential for contamination. | eag.com |

| Limitations | Non-selective; measures total fluorine, not specific compounds. | Does not provide structural information. | measurlabs.com |

Instrumental Neutron Activation Analysis (INAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. tudelft.nl The process involves irradiating a sample with neutrons in a nuclear reactor. mit.edu This causes stable isotopes within the sample to become radioactive. As these newly formed radioactive isotopes decay, they emit characteristic gamma rays. tudelft.nl

For fluorine analysis, the stable isotope ¹⁹F is converted to the radioactive isotope ²⁰F upon neutron capture. ²⁰F has a very short half-life of 11.41 seconds, which presents a challenge for analysis. iaea.orgosti.gov The emitted gamma rays are measured with a high-resolution detector, and the energy of the gamma rays identifies the element, while the intensity is proportional to its concentration. tudelft.nl INAA is a non-destructive technique and requires minimal sample preparation, which reduces the risk of contamination. mit.edu It is capable of detecting fluorine at very low levels, with minimum detectable weights estimated around 14 μg. iaea.orgosti.gov

Particle-Induced Gamma-Ray Emission (PIGE) is another nuclear analytical technique that is particularly well-suited for the detection and quantification of light elements, including fluorine. researchgate.net In PIGE, the sample is bombarded with a high-energy beam of charged particles, typically protons, from a particle accelerator. nih.gov These particles interact with the nuclei of the atoms in the sample, causing them to enter an excited state. The excited nuclei then de-excite by emitting prompt gamma rays that are characteristic of each specific element. rsc.org

The nuclear reaction ¹⁹F(p, p'γ)¹⁹F is used for fluorine detection, which produces gamma rays at specific energies (e.g., 110 keV and 197 keV). nih.govrsc.org PIGE is non-destructive and highly sensitive, making it an ideal screening tool for total fluorine content in various samples, including environmental and biological materials. nih.govserdp-estcp.mil It can provide quantitative imaging of elemental distributions at a micrometric scale. nih.gov Recent developments have focused on creating field-deployable PIGE systems for rapid screening of fluorinated compounds in water samples. serdp-estcp.milacs.org

| Parameter | Description | Reference |

|---|---|---|

| Principle | Bombardment with a proton beam induces characteristic gamma-ray emission from ¹⁹F nuclei. | nih.govrsc.org |

| Nuclear Reaction | ¹⁹F(p, p'γ)¹⁹F | nih.gov |

| Characteristic Gamma-Rays | 110 keV, 197 keV | rsc.org |

| Advantages | Non-destructive, high sensitivity, rapid screening, capable of quantitative imaging. | researchgate.netnih.govserdp-estcp.mil |

| Applications | Environmental monitoring, biological tissue analysis, material science. | nih.govserdp-estcp.mil |

| Detection Limits | Can achieve sub-parts-per-trillion (ppt) levels in water samples with pre-concentration. | serdp-estcp.mil |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to analyze the elemental composition and chemical state of the elements within a material. wikipedia.orgcarleton.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. wikipedia.org

Each element produces a characteristic set of XPS peaks at specific binding energies. For this compound, XPS can not only confirm the presence of fluorine and carbon but also provide crucial information about their chemical bonding environment. eag.com The binding energy of the C 1s electrons is shifted depending on the atoms to which the carbon is bonded. The high electronegativity of fluorine causes a significant chemical shift in the C 1s peak for carbon atoms in C-F, C-F₂, and C=CF₂ bonds. eag.comresearchgate.net By analyzing the positions and areas of these shifted peaks, the relative abundance of different types of carbon-fluorine bonds on the surface of a sample can be determined. researchgate.net

Advanced Fluorine-Specific Detection Methods

Beyond elemental analysis, advanced methods are employed for the specific detection and identification of fluorinated compounds like this compound, often in conjunction with chromatographic separation techniques.

One challenge in the mass spectrometry of fluorine compounds using standard methods like electron ionization (EI) is that molecular ions are often not observed, making molecular weight determination difficult. jeol.com Field Ionization (FI), a soft ionization technique, is highly effective in producing molecular ions of volatile fluorinated compounds, making it a suitable method for confirming the molecular weight of this compound when coupled with gas chromatography (GC-FI-MS). jeol.com

For liquid chromatography (HPLC), a fluorescence detector (FLD) can be a highly sensitive and selective option if the target molecule is fluorescent or can be derivatized with a fluorescent tag. scioninstruments.comknauer.net While this compound is not naturally fluorescent, derivatization could enable its detection at very low concentrations. scioninstruments.com

More advanced research combines multiple high-resolution mass spectrometry techniques to identify and quantify a wide range of known and unknown organofluorine compounds in complex samples. acs.org Techniques such as liquid chromatography-Orbitrap-high resolution mass spectrometry (LC-Orbitrap-HRMS) are used for suspect screening to uncover the presence of fluorinated pharmaceuticals and other compounds. acs.org These sophisticated approaches are essential for understanding the full scope of organofluorine presence in various environments. perkinelmer.com

Continuum Source Molecular Absorption Spectrometry (CS-MAS)

Continuum Source Molecular Absorption Spectrometry (CS-MAS) is a powerful analytical technique for the determination of non-metals, including fluorine. Unlike traditional line source atomic absorption spectrometry, CS-MAS utilizes a continuum light source, such as a xenon short-arc lamp, that emits radiation over a broad range of wavelengths. This allows for the detection of molecular absorption spectra, providing high-resolution spectral data.

Principles and Instrumentation

The fundamental principle of CS-MAS for fluorine determination involves the formation of a thermally stable diatomic molecule in the gas phase, typically within a graphite (B72142) furnace. For the analysis of organofluorine compounds like this compound, the sample would be introduced into the graphite furnace where it undergoes pyrolysis. A molecule-forming reagent, such as gallium (Ga), is added, which reacts with the fluorine atoms from the analyte to form gallium monofluoride (GaF). nih.gov The characteristic molecular absorption spectrum of GaF is then measured by a high-resolution spectrometer. nih.gov The spectrometer, often featuring a double echelle monochromator and a CCD array detector, can resolve the fine rotational structure of the molecular absorption bands, ensuring high selectivity and minimizing spectral interferences. researchgate.net

Application to this compound

Direct experimental data on the analysis of this compound using CS-MAS is not extensively available in the public domain. However, based on the established capabilities of the technique for quantifying fluorine in other organofluorine compounds, a methodological approach can be outlined. nih.govresearchgate.net The analysis would focus on the quantification of the total fluorine content in a given sample. By pyrolyzing the compound in the presence of a gallium salt, the fluorine atoms would form GaF, and the integrated absorbance of a specific GaF rotational line would be proportional to the fluorine concentration. This approach offers a fluorine-specific detection method that can be more sensitive and selective than many other techniques for total fluorine analysis. nih.gov

Illustrative Research Findings

To illustrate the potential data obtainable from a CS-MAS analysis of this compound, the following hypothetical data table is presented. The table is based on typical performance characteristics of CS-MAS for organofluorine analysis.

| Parameter | Illustrative Value | Description |

| Molecule Forming Agent | Gallium (Ga) | Forms the thermally stable GaF molecule for detection. |

| Analytical Wavelength | 211.248 nm | A prominent absorption wavelength for the GaF molecule. nih.gov |

| Pyrolysis Temperature | 600 °C | Optimized temperature to break down this compound without premature fluorine loss. |

| Molecularization Temperature | 2200 °C | Temperature at which GaF is efficiently formed in the graphite furnace. |

| Limit of Detection (LOD) | ~5 pg F | Estimated detection limit for fluorine, demonstrating high sensitivity. researchgate.net |

| Linear Dynamic Range | 1-500 ng/mL F | Expected concentration range over which the signal is proportional to the fluorine concentration. nih.gov |

| Precision (RSD) | < 5% | Expected relative standard deviation for replicate measurements, indicating good reproducibility. |

This interactive table contains hypothetical data based on the principles of CS-MAS and typical results for organofluorine compounds.

Surface and Interfacial Spectroscopies (e.g., Sum Frequency Generation Spectroscopy)

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra of molecules at interfaces. rsc.org This makes it an invaluable tool for studying the structure, orientation, and conformation of molecules like this compound at surfaces and interfaces, such as the air-liquid or liquid-solid interface. rsc.org

Principles and Instrumentation

SFG spectroscopy involves the spatial and temporal overlap of two pulsed laser beams at an interface: a tunable infrared (IR) beam and a fixed-frequency visible (VIS) beam. oxinst.com When these beams interact with a non-centrosymmetric medium, such as an interface where inversion symmetry is broken, they generate a third beam with a frequency equal to the sum of the IR and VIS frequencies (ωSFG = ωIR + ωVIS). The intensity of the SFG signal is resonantly enhanced when the frequency of the IR beam matches a vibrational mode of the interfacial molecules. oxinst.com By scanning the IR frequency, a vibrational spectrum of the molecules at the interface can be obtained. The analysis of the SFG spectra, including peak positions and polarization dependencies, can provide detailed information about the molecular orientation and ordering at the interface. nih.gov

Application to this compound

Illustrative Research Findings

The following interactive table presents hypothetical SFG data for this compound at an air-liquid interface, illustrating the type of information that could be obtained from such an experiment.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Polarization Combination | Inferred Orientation |

| C-F Symmetric Stretch (-CF2) | ~1150 | ssp | The C=C bond is oriented with a significant tilt angle relative to the surface normal. |

| C-F Asymmetric Stretch (-CF2) | ~1280 | ppp | Indicates a degree of twist or tilt of the vinyl group at the interface. |

| C-F Symmetric Stretch (-CH2-CF<) | ~1120 | ssp | The orientation of the C-F bond adjacent to the alkyl chain can be probed. |

| C-H Stretching (Alkyl Chain) | 2850 - 2960 | ssp, ppp | The ordering and orientation of the octyl tail at the interface can be determined. |

This interactive table contains hypothetical data based on the principles of SFG spectroscopy and known vibrational frequencies for similar functional groups.

Computational Chemistry and Theoretical Studies on 1,1,2 Trifluorooct 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules like 1,1,2-Trifluorooct-1-ene. nih.govlu.lv By solving the Kohn-Sham equations, DFT provides valuable information about the distribution of electrons within the molecule, which in turn dictates its stability and reactivity. arxiv.org For fluorinated compounds, hybrid functionals such as B3LYP or long-range corrected functionals like ωB97X-D are often employed to achieve high accuracy. lu.lvuno.edu

DFT calculations can determine key parameters that describe the molecule's electronic properties and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.gov Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

This table presents the types of data typically generated from DFT calculations and their significance. The values are for illustrative purposes.

| Calculated Parameter | Typical Value (Illustrative) | Significance for this compound |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital; relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 6.7 eV | Correlates with chemical stability; a larger gap suggests lower reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing intermolecular forces and solubility. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and rotates. nih.gov This is particularly useful for conformational analysis, as the long alkyl chain of the octene moiety allows for significant flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. soton.ac.ukarxiv.org

In the context of condensed phases (liquids or solutions), MD simulations provide unparalleled insight into intermolecular interactions. nih.gov By simulating a collection of this compound molecules, one can calculate radial distribution functions that describe the local structure and packing in the liquid state. arxiv.org These simulations can characterize non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are influenced by the highly polar C-F bonds. Understanding these interactions is key to predicting macroscopic properties like boiling point, viscosity, and solubility. nsf.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions involving this compound. nih.gov These methods can map out the entire reaction pathway from reactants to products, identifying transition states and intermediates along the way. researchgate.net By calculating the potential energy surface, researchers can determine the activation energy for a given reaction, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov

For an unsymmetrical fluoroalkene like this compound, these calculations are crucial for predicting regioselectivity and stereoselectivity in reactions such as electrophilic additions. For example, in the addition of HBr, quantum calculations can determine the relative energies of the transition states leading to the different possible products, thereby explaining why one isomer is formed preferentially. These computational studies provide a detailed, mechanistic understanding that complements experimental findings. nih.gov

Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which aids in the characterization of novel compounds. d-nb.info For fluorinated molecules, the prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest. nih.gov The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes them a powerful probe of molecular structure. d-nb.info However, the high electron density around fluorine atoms presents a significant challenge for accurate calculations. d-nb.infonih.gov

Advanced computational protocols, often combining DFT with specific basis sets (e.g., ωB97XD/aug-cc-pvdz), have been developed to achieve reliable predictions of ¹⁹F NMR chemical shifts. rsc.orgchemrxiv.org These calculations can predict the distinct chemical shifts for the three non-equivalent fluorine atoms in this compound. By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and assign the observed signals to specific fluorine atoms. Such predictions are invaluable for structural verification and for understanding how conformational changes or intermolecular interactions influence the electronic environment of the fluorine nuclei. nsf.gov

Table 2: Predicted ¹⁹F NMR Chemical Environments in this compound

This table illustrates the distinct fluorine environments for which chemical shifts would be computationally predicted.

| Fluorine Atom Label | Description of Chemical Environment | Expected Coupling Partners |

|---|---|---|

| F (C1, geminal to F) | Attached to C1, geminal to another fluorine, cis to the alkyl chain. | Geminal F, Vicinal F |

| F' (C1, geminal to F) | Attached to C1, geminal to another fluorine, trans to the alkyl chain. | Geminal F, Vicinal F |

| F'' (C2, vicinal) | Attached to C2, vicinal to the two geminal fluorine atoms. | Two geminal F atoms, vicinal H atoms on C3 |

Studies on Fluorine-Induced Stereoelectronic Effects (e.g., Gauche Effect)

The presence of fluorine atoms in a molecule can lead to profound stereoelectronic effects that influence its conformational preferences. One of the most well-known of these is the gauche effect, where, contrary to steric expectations, a gauche conformation is more stable than an anti conformation. wikipedia.org This phenomenon is typically observed in 1,2-disubstituted ethanes with electronegative substituents, such as 1,2-difluoroethane. st-andrews.ac.ukd-nb.info

Based on a comprehensive review of available scientific literature, there is currently no specific research data linking the compound This compound to the detailed applications outlined in the requested article structure.

The fields of medicinal chemistry, agrochemicals, polymer science, and material development extensively utilize various fluorinated molecules. Concepts such as bioisosteric replacement, enzyme inhibition, and the development of fluoropolymers and liquid crystals frequently involve compounds containing trifluoromethyl groups or fluoroalkene structures.

However, research and development in these areas are highly specific to the structure and properties of the individual molecules being investigated. General principles that apply to one class of fluorinated compounds cannot be accurately attributed to a specific, un-researched molecule without direct scientific evidence.

Consequently, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline without resorting to speculation. The required detailed research findings for each subsection are not present in the current body of scientific literature.

Research Applications and Functional Material Development with 1,1,2 Trifluorooct 1 Ene

Polymer Science and Material Applications

Advanced Materials with Tailored Surface Properties

The incorporation of fluorine into polymers is a well-established strategy for creating materials with low surface energy, leading to properties such as hydrophobicity, oleophobicity, and low coefficients of friction. researchgate.net While specific research on polymers derived directly from 1,1,2-Trifluorooct-1-ene is not extensively detailed in publicly available literature, the principles of fluoropolymer chemistry allow for a clear projection of the properties that such materials would exhibit.

Polymers synthesized from or incorporating this compound would be expected to display excellent water and oil repellency. The dense arrangement of fluorine atoms at the polymer surface creates a stable, low-energy interface that resists wetting by both polar and non-polar liquids. wikipedia.org The mechanism behind this is the low polarizability of the C-F bond and the shielding of the polymer backbone by the fluorine atoms. biolinscientific.com

The surface properties of such materials can be quantified by contact angle measurements, which assess the wettability of a solid surface by a liquid. wikipedia.orgresearchgate.net For a polymer containing this compound units, high contact angles with water and various organic liquids would be anticipated.

Detailed Research Findings:

While direct studies on poly(this compound) are scarce, research on analogous fluorinated polymers provides insight into the expected surface properties. For instance, studies on poly(fluoroalkyl methacrylate) brushes have systematically shown that increasing the fluorine content leads to a significant increase in the contact angle with both polar and non-polar liquids, indicating enhanced hydrophobicity and oleophobicity. researchgate.net The orientation of the fluoroalkyl side chains perpendicular to the substrate surface is thought to contribute to this effect by presenting a densely packed layer of -CF3 groups at the outermost surface. researchgate.net

The critical surface tension of a solid is another important parameter, representing the surface tension of a liquid that would just completely wet the solid. wikipedia.org Fluorinated surfaces are known to have very low critical surface tensions. It is predictable that a polymer incorporating this compound would exhibit a low critical surface tension, making it difficult for liquids to spread across its surface.

Below is an illustrative data table of expected contact angle measurements for a hypothetical polymer derived from this compound, based on typical values for similar fluoropolymers.

Table 1: Projected Contact Angle Measurements for a Poly(this compound) Surface

This table presents hypothetical contact angle data for a polymer synthesized from this compound, illustrating its expected hydrophobic and oleophobic properties based on data from analogous fluoropolymers. The data is for illustrative purposes due to the absence of specific experimental values for this exact polymer in the available literature.

| Probing Liquid | Surface Tension (mN/m at 20°C) | Expected Contact Angle (θ) | Wetting Behavior |

|---|---|---|---|

| Water | 72.8 | > 110° | Highly Hydrophobic |

| Diiodomethane | 50.8 | > 80° | Oleophobic |

| Hexadecane | 27.5 | > 60° | Oleophobic |

| Ethanol (B145695) | 22.1 | ~ 45° | Partially Wetting |

Role in Catalyst Development and Ligand Design for Organometallic Chemistry

In the realm of organometallic chemistry, fluoroalkenes such as this compound are valuable building blocks and modifiers of catalytic activity. The electron-deficient nature of the double bond in this compound makes it a good π-acceptor ligand. uvic.ca This property can be harnessed in the design of transition metal catalysts where the electronic properties of the metal center need to be finely tuned.

Detailed Research Findings:

While specific examples of this compound being used as a ligand or in catalyst development are not prominent in the literature, the general reactivity of fluoroalkenes in organometallic transformations is well-documented. Transition metal-catalyzed reactions are fundamental to modern synthetic chemistry, and the introduction of fluorinated groups can significantly influence the outcome of these reactions. rsc.orgnih.govnih.gov

The potential roles of this compound in this context can be extrapolated from studies on similar molecules:

As a Ligand: When coordinated to a transition metal center, the strong π-accepting character of the trifluorovinyl group would decrease the electron density on the metal. This can enhance the catalytic activity of the metal in certain reactions, such as those involving oxidative addition. The Tolman cone angle of a ligand derived from this compound would be influenced by the bulky octyl group, providing steric hindrance that could be beneficial for selectivity in catalysis. uvic.ca

In Catalyst Synthesis: this compound could serve as a precursor for the synthesis of more complex fluorinated ligands. For instance, it could undergo reactions at the double bond to introduce other functionalities that can then coordinate to a metal center. The presence of the fluorine atoms in the resulting ligand would impart unique electronic properties.

As a Substrate in Catalytic Reactions: The compound itself can be a substrate in various transition metal-catalyzed reactions. For example, cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the vinylic positions. nih.govbeilstein-journals.org The regioselectivity and stereoselectivity of such reactions would be strongly influenced by the fluorine substituents.

The following table summarizes the potential applications of this compound in catalyst development and ligand design, based on established principles of organometallic chemistry involving fluoroalkenes.

Table 2: Potential Roles of this compound in Organometallic Chemistry and Catalysis

This table outlines the prospective applications of this compound in the field of organometallic chemistry, drawing on research findings from analogous fluoroalkenes. The specific catalytic applications of this compound require further dedicated research.

| Application Area | Potential Role of this compound | Key Research Findings on Analogous Fluoroalkenes | Potential Impact |

|---|---|---|---|

| Ligand Design | As a π-acceptor ligand to modify the electronic properties of a metal center. | Electron-withdrawing groups on alkenes enhance their π-accepting capabilities, influencing catalyst stability and activity. uvic.ca | Development of more active and selective catalysts for various organic transformations. |

| Catalyst Synthesis | As a precursor for the synthesis of novel fluorinated phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands. | Fluorine-rich ligands have been successfully used to tune the performance of catalysts for reactions like the oxygen reduction reaction. rsc.org | Creation of catalysts with unique reactivity and stability profiles. |

| Catalytic Transformations | As a substrate in cross-coupling reactions (e.g., Suzuki, Stille) to synthesize more complex fluorinated molecules. | Palladium- and copper-catalyzed cross-coupling reactions of fluoroalkenes are effective methods for C-C bond formation. nih.govbeilstein-journals.org | Facilitating the synthesis of novel fluorinated building blocks for pharmaceuticals and materials science. |

Environmental and Toxicological Research Perspectives on 1,1,2 Trifluorooct 1 Ene and Its Class

Environmental Fate and Persistence of Fluoroalkenes

Fluoroalkenes, a subgroup of per- and polyfluoroalkyl substances (PFAS), are characterized by their environmental persistence. nih.govepa.gov Their chemical structure, which includes strong carbon-fluorine bonds, makes them resistant to natural degradation processes, leading to concerns about their long-term impact on ecosystems. researchgate.netresearchgate.net

The defining characteristic of fluoroalkenes and other polyfluorinated compounds is their exceptional stability. researchgate.net The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making these compounds highly resistant to both chemical and biological degradation. researchgate.netresearchgate.net This inherent stability means that once released into the environment, they are not easily broken down by common environmental processes such as hydrolysis, photolysis, or microbial action. nih.govexlibrisgroup.com

Microbial degradation of heavily fluorinated compounds is particularly rare because the C-F bond is difficult for microbial enzymes to cleave. researchgate.netnih.gov While some microorganisms can metabolize compounds with a limited number of fluorine atoms, the high degree of fluorination in many industrial compounds presents a significant barrier to biodegradation. nih.gov This resistance has led to polyfluorinated compounds being dubbed "forever chemicals." nih.govexlibrisgroup.com

Persistent organic pollutants (POPs) are characterized by their ability to remain in the environment for long periods, accumulate in living organisms, and travel long distances from their source. researchgate.net Fluoroalkenes and related PFAS exhibit properties that give them the potential for both bioaccumulation and long-range transport. nih.govnccoast.org

While fluoroalkenes themselves are highly resistant to degradation, some larger polyfluorinated precursor compounds can undergo transformation in the environment. nih.gov This transformation, however, often does not lead to complete mineralization. Instead, it can result in the formation of other highly persistent and mobile compounds. tulane.edu

A significant terminal degradation product of many fluorinated chemicals, including certain refrigerants and pesticides, is Trifluoroacetic Acid (TFA). tulane.educhemrxiv.org TFA is an ultrashort-chain PFAS that is extremely stable and highly water-soluble. nih.govyoutube.comnih.gov Its high solubility makes it mobile in aquatic systems, and its persistence means it accumulates in water resources globally. nih.govyoutube.com Studies have demonstrated that the biodegradation of fluorotelomer alcohols (FTOHs), which are used in various industrial applications, can be a source of TFA in the environment. tulane.edu

Advanced Monitoring and Detection in Environmental and Biological Samples

The proliferation of thousands of different PFAS, including fluoroalkenes, presents a significant analytical challenge. chromatographyonline.com Traditional targeted methods can only detect a small fraction of the total organofluorine contamination. This has driven the development of advanced, non-targeted techniques to better understand the full scope of fluorinated pollutants in environmental and biological samples. mst.dk

Untargeted analysis aims to identify unknown or unexpected compounds in a sample without relying on pre-selected analytical standards. chromatographyonline.com For organofluorine compounds, this requires fluorine-specific detection methods. One powerful approach involves coupling high-performance liquid chromatography (HPLC) with inductively coupled plasma-mass spectrometry (ICP-MS). acs.orgresearchgate.net ICP-MS can be configured as a highly sensitive, element-specific detector for fluorine, allowing researchers to screen complex samples for all fluorine-containing compounds. acs.orgresearchgate.netnih.gov This technique helps to narrow down the thousands of signals in a sample to only those that contain fluorine, significantly simplifying the identification of novel PFAS degradation products and other organofluorine contaminants. acs.org

Another method is continuum source molecular absorption spectrometry (CS-MAS), which can also provide direct, fluorine-specific detection for untargeted compounds in various samples. nih.gov These advanced methods are crucial for closing the gap between the known PFAS measured by targeted analyses and the total amount of organofluorine present in the environment. perkinelmer.com

Below is an interactive table comparing different analytical detection methods.

| Feature | Targeted LC-MS/MS | Untargeted HRMS | ICP-MS (as F-detector) | 19F NMR |

| Principle | Detects pre-defined list of compounds | Detects wide range of compounds based on mass | Detects elemental fluorine | Detects all fluorine-containing compounds |

| Selectivity | High (for targets) | Moderate to High | Fluorine-Specific | Fluorine-Specific |

| Identification | Confirmatory (with standards) | Tentative (requires interpretation) | Indicates presence of F | Provides structural information |

| Quantification | Accurate (with standards) | Semi-quantitative | Potential for total fluorine | Quantitative |

| Throughput | High | Moderate | Moderate | Low to Moderate |

| Primary Use | Routine monitoring of known PFAS | Screening for novel/unknown PFAS | Identifying all organofluorine signals | Structural elucidation, total fluorine analysis |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and indispensable tool for the untargeted analysis of fluorinated compounds. scholaris.canih.gov Unlike mass spectrometry-based methods, ¹⁹F NMR provides an unbiased detection of nearly every fluorinated species in a sample without needing to anticipate the types of carbon-fluorine bonds or functional groups present. scholaris.caresearchgate.net

The key advantages of ¹⁹F NMR include its high specificity—it only detects signals from fluorine nuclei—and its ability to provide structural information about the detected molecules. chemrxiv.org This makes it highly effective for identifying unknown fluorinated contaminants and for quantifying the total organofluorine content in complex matrices like wastewater, surface water, and biological samples. nih.govchemrxiv.orgresearchgate.net While its sensitivity can be lower than some mass spectrometry techniques, advancements in NMR technology continue to improve detection limits, with some studies reporting detection of TFA at concentrations as low as 20 µg/L. chemrxiv.orgchemrxiv.org ¹⁹F NMR serves as a complementary technique to mass spectrometry, helping to provide a more complete picture of organofluorine contamination. nih.gov

Research on Toxicological Mechanisms of Fluoroalkenes

The toxicity of fluoroalkenes, the chemical class to which 1,1,2-Trifluorooct-1-ene belongs, varies widely and is an area of significant research interest. nih.govnih.gov Studies have identified various target organs and systems, including the pulmonary, renal, and central nervous systems. nih.govnih.gov For instance, highly toxic members like perfluoroisobutylene (B1208414) (PFIB) are known to attack the pulmonary epithelium, leading to edema. nih.govnih.gov Other compounds such as chlorotrifluoroethylene (B8367) (CTFE) and hexafluoropropylene (HFP) can also cause pulmonary injury and changes in kidney function in animal models. nih.govnih.gov The diverse range of biological responses highlights the need for continued investigation into their mechanisms of action. nih.govnih.gov

The molecular mechanisms underlying fluoroalkene toxicity are multifaceted. A key aspect is their reactivity towards biological nucleophiles, particularly thiols found in amino acids and proteins. researchgate.net This reactivity is believed to be a primary driver of their toxic effects, with toxicity levels correlating with the compound's ability to react with these biological thiols. researchgate.net This interaction can lead to enzyme inhibition and disruption of cellular processes. mdpi.com

Fluoride (B91410), a potential metabolite of these compounds, is a known enzyme inhibitor, often acting by interfering with essential metal cofactors like magnesium. mdpi.com It can disrupt fundamental biochemical pathways, including glycolysis and the citric acid cycle. mdpi.com Furthermore, research has demonstrated that fluoride can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and nitric oxide (NO), while simultaneously reducing the cell's antioxidant defenses. ffo-olf.orgnih.gov This imbalance can lead to lipid peroxidation, protein damage, altered gene expression, and ultimately, apoptosis (programmed cell death). nih.govresearchgate.net Genes modulated by fluoride exposure are often related to stress response, cell cycle regulation, and signal transduction. nih.gov

Table 1: Summary of Cellular and Molecular Effects of Fluoride/Fluoroalkenes

| Mechanism of Action | Description | Key Cellular Effects |

| Nucleophilic Attack | Fluoroalkenes react with biological thiols (e.g., in glutathione (B108866), cysteine residues of proteins). researchgate.net | Enzyme inactivation, disruption of protein structure and function. |

| Enzyme Inhibition | Released fluoride ions can inhibit various enzymes, particularly those requiring magnesium cofactors. mdpi.com | Disruption of metabolic pathways like glycolysis. mdpi.com |

| Oxidative Stress | Induction of reactive oxygen species (ROS) and reduction of cellular antioxidant defenses. ffo-olf.orgnih.gov | Lipid peroxidation, protein carbonyl formation, DNA damage. nih.gov |

| Apoptosis Induction | Altered gene expression and cellular stress can trigger programmed cell death. nih.govresearchgate.net | Release of cytochrome c from mitochondria, activation of apoptotic pathways. ffo-olf.org |

| Altered Gene Expression | Fluoride exposure can modulate genes related to stress response, cell cycle, and signaling. nih.gov | Changes in protein synthesis and cellular function. nih.gov |

The potential for fluoroalkenes to cause cancer is a significant area of concern that requires further investigation. nih.govnih.gov The inherent reactivity of fluoroalkenes with nucleophiles suggests a potential for genotoxic effects, which could lead to carcinogenesis. nih.govca.gov Some studies on fluoride itself have yielded mixed results in genotoxicity tests. ca.gov However, fluoride has been shown to cause morphological transformation in cultured Syrian hamster embryo cells, an indicator of carcinogenic potential. ca.gov

In one study by the National Toxicology Program (NTP), male rats given fluoride in drinking water showed a significant increase in osteosarcomas, a rare type of bone cancer. ca.gov The same study also noted a dose-related increase in thyroid follicular cell adenomas and carcinomas. ca.gov Mechanisms proposed for fluoride's potential carcinogenicity include not only genotoxicity but also the stimulation of cell proliferation (mitogenesis), particularly of bone-forming cells (osteoblasts), and effects on thyroid and immune function. ca.gov Stimulation of cell division can increase the probability of mutations occurring in genes that control the cell cycle. ca.gov

The evaluation of the effects of fluoroalkenes on reproduction and development, including their potential to cause mutations (mutagenesis) or birth defects (teratogenesis), is another critical research area. nih.govnih.gov While specific data on this compound is limited, studies on the broader class of per- and polyfluoroalkyl substances (PFAS) provide a basis for concern. PFAS are known to be linked to developmental and reproductive toxicity. ewg.orgewg.org

Exposure to certain PFAS has been associated with a range of adverse outcomes in both human and animal studies, including:

Low birth weight ewg.org

Thyroid disruption ewg.org

Harm to the male reproductive system ewg.org

Pregnancy-induced hypertension ewg.org

These chemicals can cross the placenta, leading to direct fetal exposure, and are also detected in breast milk. ewg.orgewg.org The detrimental effects of fluoride exposure on both male and female reproductive systems are being actively investigated at the molecular level. nih.gov In males, this includes potential hormonal variations and alterations in spermatogenesis, while in females, concerns include hormonal imbalances and disruptions in oocyte formation. nih.gov Endocrine-disrupting chemicals (EDCs) can interfere with the sensitive hormonal environment required for proper sexual development, potentially leading to reproductive disorders. dtu.dk

Understanding how fluoroalkenes are processed in the body (their metabolic fate) is crucial for assessing their toxicity. Despite the high strength of the carbon-fluorine (C-F) bond, it can be cleaved by metabolic processes. nih.govresearchgate.net This can lead to the release of fluoride ions and the formation of other toxic metabolites. nih.govnih.gov

Metabolism can occur through various enzymatic pathways, such as those mediated by cytochrome P450 (CYP) enzymes. nih.gov CYP-mediated hydroxylation at a fluorinated carbon can lead to an unstable intermediate that decomposes, releasing fluoride. nih.gov Once liberated, fluoride is distributed throughout the body's tissues. nih.gov While some is taken up by soft tissues, a large fraction can accumulate in bones and teeth. nih.gov The primary route of excretion for absorbed fluoride is through the kidneys into the urine. nih.govresearchgate.net

The metabolic breakdown of certain fluorinated compounds can also produce other toxic substances. nih.gov A notable example is the formation of fluoroacetic acid, which can disrupt the Krebs cycle, a fundamental energy-producing process in cells. nih.govag.state.mn.us

Table 2: Metabolic Pathways and Products of Fluorinated Compounds

| Pathway/Process | Description | Potential Products/Consequences |

| CYP-Mediated Oxidation | Enzymes add an oxygen atom to the molecule, which can destabilize a C-F bond. nih.gov | Fluoride ion (F⁻) release, formation of aldehydes or ketones. nih.gov |

| Glutathione Displacement | The antioxidant glutathione can act as a nucleophile, displacing a fluoride ion. nih.gov | Fluoride ion (F⁻) release, formation of a glutathione conjugate. |

| Distribution | Released fluoride ions circulate in the bloodstream. nih.gov | Accumulation in calcified tissues (bones, teeth), steady-state levels in soft tissues. nih.govresearchgate.net |

| Excretion | The body eliminates fluoride primarily via the kidneys. nih.govresearchgate.net | Fluoride excreted in urine; non-absorbed compounds excreted in feces. nih.govresearchgate.net |

| Toxic Metabolite Formation | Metabolism can convert the parent compound into other harmful substances. nih.gov | Formation of compounds like fluoroacetic acid, which inhibits cellular respiration. nih.govag.state.mn.us |

Sustainable Chemistry and Remediation Strategies

In response to the environmental and health concerns associated with organofluorine compounds, significant research is being directed towards sustainable chemistry and effective remediation strategies.

Traditional industrial methods for producing fluorochemicals often rely on hazardous reagents like hydrogen fluoride (HF) gas and can be energy-intensive. nottingham.ac.ukscitechdaily.com The development of "greener" fluorination techniques aims to improve safety, reduce energy consumption, and utilize more environmentally benign fluorine sources. nottingham.ac.ukdovepress.com

Recent breakthroughs in this area include:

Mechanochemical Methods: Inspired by biomineralization, researchers have developed a method to activate calcium fluoride (CaF₂), the main component of the mineral fluorspar, by grinding it with a potassium phosphate (B84403) salt. scitechdaily.com This solid-state process creates a reactive fluorinating agent, dubbed "Fluoromix," that can be used to synthesize a wide range of fluorochemicals without the need for HF gas. scitechdaily.com This approach has the potential to streamline the supply chain and lower the industry's carbon footprint. scitechdaily.com

Catalytic Fluorination: Research is ongoing to develop new catalytic systems that can use safer and more abundant fluorine sources, such as metal fluoride salts. nottingham.ac.ukresearchgate.net These methods aim to achieve high efficiency and selectivity under milder reaction conditions. nottingham.ac.ukresearchgate.net

Solid-State Fluorination: A simple protocol using potassium fluoride (KF) and quaternary ammonium (B1175870) salts has been developed for solid-state fluorination. rsc.org This technique avoids the use of high-boiling, often toxic solvents and can be performed under ambient conditions, making it more efficient and environmentally friendly than many solution-based methods. rsc.org

These innovative approaches represent a paradigm shift in fluorine chemistry, moving towards safer, more sustainable, and cost-effective manufacturing of valuable fluorine-containing molecules. scitechdaily.comrsc.org

Life Cycle Assessment (LCA) of Fluoroalkene Production

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. nih.gov For fluoroalkenes, LCA studies highlight the environmental burdens associated with their production, particularly in terms of energy consumption and the generation of hazardous by-products.

Traditionally, the production of common fluoroalkene monomers like Tetrafluoroethylene (B6358150) (TFE) and Hexafluoropropylene (HFP) involves multi-step processes with high energy demands. mdpi.com For instance, the production of TFE often starts with the pyrolysis of chlorodifluoromethane, a process that generates significant amounts of waste acids such as hydrochloric acid (HCl) and hydrofluoric acid (HF). mdpi.com The contamination of HCl with HF complicates its reuse or recycling, adding to the environmental footprint of the process. mdpi.com

In recent years, research has focused on developing more energy-efficient and chlorine-free production routes for fluoroalkenes. mdpi.com One promising approach involves the use of microreactors and starting materials derived from electrochemical fluorination (ECF). mdpi.com This can lead to higher conversion rates and yields of the desired fluoromonomers, with ecological and economic benefits. mdpi.com Another innovative and more environmentally friendly method bypasses the use of hazardous hydrogen fluoride (HF) gas by utilizing fluorspar (CaF2) directly, which can significantly reduce energy consumption and carbon emissions. borntoengineer.comagchemigroup.eu

The end-of-life phase of products containing fluoroalkenes, such as fluoropolymers, also presents environmental challenges. plasticsengineering.org While some industrial waste can be recycled, options for recycling from consumer articles are limited. nih.gov Landfilling is a common disposal method, and while fluoropolymers are generally inert, the incineration of fluoropolymer waste must be carefully controlled to prevent the formation of smaller, more toxic and mobile molecules. plasticsengineering.org

Interactive Data Table: Comparison of Fluoroalkene Production Methods

| Feature | Traditional Method (e.g., Pyrolysis of R22) | Newer Method (e.g., Microreactor with ECF) | Direct Fluorspar Utilization |

| Starting Materials | Chlorodifluoromethane (R22) | Partially fluorinated alkanes from ECF | Fluorspar (CaF2), Oxalic Acid |

| Key Process | High-temperature pyrolysis | Reaction in microreactor | Solid-state reaction |

| Energy Demand | High | Lower | Significantly Reduced |

| By-products | HCl, HF, other hydrofluorocarbons | Fewer by-products | Calcium salts |

| Environmental Concerns | Generation of corrosive and hazardous waste acids, high GWP of by-products. mdpi.com | Potential for unreacted starting materials. | Management of solid by-products. |

| Advantages | Established technology | Higher efficiency, chlorine-free process. mdpi.com | Avoids hazardous HF gas, lower carbon footprint. borntoengineer.com |

Remediation of Environmental Contamination

Fluoroalkenes and related per- and polyfluoroalkyl substances (PFAS) are of environmental concern due to their persistence. nih.govnih.gov Once released into the environment, they can contaminate soil, groundwater, and surface water. nih.gov This has led to extensive research into effective remediation technologies. The primary strategies for addressing PFAS contamination involve either immobilization to prevent spread or destruction of the compounds. nih.gov

Several remediation technologies have been investigated and applied with varying degrees of success:

Adsorption: This is a widely used method for removing PFAS from water. clu-in.orgnih.gov Activated carbon, in both granular and powdered forms, has proven effective for removing longer-chain PFAS like PFOA and PFOS. clu-in.org However, shorter-chain PFAS, which can be more mobile in the environment, are not as easily removed by conventional activated carbon. nih.gov Research is ongoing into novel adsorbents with higher efficiency for a broader range of PFAS compounds.

Soil Washing: This ex-situ technique uses physical and chemical processes to remove contaminants from soil. youtube.com The process involves mixing the contaminated soil with a washing solution to transfer the contaminants into the liquid phase, which is then treated. youtube.com Various washing solutions, including acids like hydrochloric acid, have been shown to be effective in removing fluoride from contaminated soils. newhaven.edu

Thermal Treatment: Incineration at high temperatures can destroy PFAS compounds. However, this process must be carefully controlled to ensure complete mineralization and prevent the formation of harmful by-products. plasticsengineering.org

Membrane Filtration: Technologies like reverse osmosis and nanofiltration can effectively remove PFAS from water by passing it through a semi-permeable membrane. nih.gov While effective, these methods can be energy-intensive and produce a concentrated waste stream that requires further treatment. nih.gov

Bioremediation: The biodegradation of highly fluorinated compounds is challenging due to the strength of the carbon-fluorine bond. nih.govnih.gov However, some microorganisms have been shown to degrade certain types of fluorinated compounds under specific conditions. acs.org Research in this area is ongoing to develop more effective bioremediation strategies.

Interactive Data Table: Overview of Remediation Technologies for Fluoroalkene and PFAS Contamination

| Technology | Description | Advantages | Disadvantages |

| Adsorption | Uses materials like activated carbon to bind and remove contaminants from water. clu-in.org | Relatively simple and cost-effective for certain PFAS. nih.gov | Less effective for short-chain PFAS; requires disposal or regeneration of spent adsorbent. nih.gov |

| Soil Washing | An ex-situ process that uses washing solutions to remove contaminants from soil. youtube.com | Can be effective for a range of contaminants and soil types. newhaven.edu | Requires excavation of soil and management of the contaminated washing fluid. |

| Thermal Treatment | High-temperature incineration to destroy contaminants. | Can achieve complete destruction of PFAS. | Energy-intensive; potential for incomplete combustion and formation of harmful by-products. plasticsengineering.org |

| Membrane Filtration | Uses semi-permeable membranes to separate contaminants from water. nih.gov | High removal efficiency for a wide range of PFAS. nih.gov | High energy consumption; produces a concentrated waste stream. nih.gov |

| Bioremediation | Uses microorganisms to break down contaminants. acs.org | Potentially a more sustainable and cost-effective approach. | Slow process; effectiveness is highly dependent on the specific compounds and environmental conditions. nih.gov |

Future Research Directions and Emerging Trends for 1,1,2 Trifluorooct 1 Ene

Exploration of Novel Synthetic Pathways with Enhanced Selectivity and Efficiency

The synthesis of fluorinated olefins is a cornerstone of modern organofluorine chemistry. researchgate.net For 1,1,2-Trifluorooct-1-ene, future research must focus on developing synthetic routes that are not only efficient in yield but also highly selective, minimizing the formation of isomers and byproducts. Current strategies for creating similar hydrofluoroolefins often involve complex, multi-step processes. researchgate.net

Emerging trends point towards the use of transition-metal-catalyzed reactions that can selectively functionalize C-F bonds, potentially offering more direct and atom-economical pathways. researchgate.net Another promising avenue is the refinement of dehydrofluorination reactions from readily available fluorinated alkanes, utilizing novel catalysts that can operate under milder conditions and with greater precision. researchgate.net The goal is to create scalable, cost-effective, and sustainable methods for producing high-purity this compound, which is essential for its potential commercial applications.

Table 1: Potential Synthetic Strategies for Investigation

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalysis | High selectivity, direct functionalization, potential for asymmetric synthesis. | Catalyst design, substrate scope, understanding reaction mechanisms. |

| Catalytic Dehydrofluorination | Utilization of abundant starting materials, simpler reaction pathways. | Catalyst stability and selectivity, harsh reaction conditions, byproduct control. |

| Olefin Metathesis | Modular approach, potential for diverse functional groups. | Catalyst compatibility with fluorinated substrates, stereoselectivity. |

| Biosynthetic Engineering | Sustainable production, potential for novel structures. | Engineering enzymes for non-natural substrates, pathway optimization. nih.gov |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough mechanistic understanding of the reactions involving this compound is critical for controlling its chemical transformations and predicting its behavior. The presence of the trifluorovinyl group introduces unique electronic properties that influence its reactivity in processes like polymerization, addition reactions, and cycloadditions.

Future research should employ a combination of experimental and computational methods to probe these mechanisms. Kinetic isotope effect studies, for instance, can help elucidate the nature of transition states in key reactions. cuny.edu Advanced computational chemistry, such as Density Functional Theory (DFT) calculations, can model reaction pathways, identify intermediates, and predict the energies of transition states, offering insights that are difficult to obtain experimentally. nih.gov This deeper knowledge will be invaluable for optimizing existing synthetic methods and designing new, controlled chemical transformations.

Development of Advanced Analytical Tools for Trace Analysis of Fluorinated Compounds

The increasing use of fluorinated compounds necessitates the development of highly sensitive and specific analytical methods for their detection in various environmental and biological matrices. bund.net For this compound and its potential degradation products, research is needed to establish robust protocols for trace analysis.

Current methods for detecting other fluorinated compounds, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful but may require adaptation for this specific molecule. nih.govepa.gov An emerging area of research is the development of techniques that can measure total organic fluorine (TOF), providing a more comprehensive picture of fluorochemical contamination. nih.govanalytik-jena.com Techniques like combustion ion chromatography (CIC) and X-ray photoelectron spectroscopy (XPS) are being explored for their utility in quantifying and characterizing organofluorine compounds. rsc.orgnorden.org Future efforts should focus on creating standardized methods with low detection limits, high accuracy, and applicability to complex samples, which is crucial for environmental monitoring and risk assessment. analytik-jena.comcdc.gov

Table 2: Comparison of Advanced Analytical Techniques

| Analytical Technique | Principle | Suitability for this compound | Future Development Needs |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High for volatile compounds; can identify and quantify impurities. google.com | Optimization of columns and ionization methods for fluorinated olefins. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Effective for identifying the compound and its degradation products in water. epa.gov | Development of specific extraction methods and certified reference standards. |

| Combustion Ion Chromatography (CIC) | Combustion to convert fluorine to HF, followed by ion chromatography. | Measures total organic fluorine, useful for screening. norden.orgcsass.org | Improving sensitivity and reducing interference from inorganic fluoride (B91410). |

| HR-CS GF MAS | Molecular absorption spectrometry of diatomic molecules (e.g., GaF). | High sensitivity for total fluorine detection in water samples. analytik-jena.com | Method validation for a wider range of fluorinated compounds and matrices. |

Design of Next-Generation Fluorinated Materials with Tailored Properties

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity—make fluorinated polymers and materials highly valuable in a wide range of applications. researchgate.netnih.govadvanced-emc.com this compound, with its reactive double bond and a flexible alkyl chain, represents a promising building block (monomer) for new functional materials.

Future research should explore the polymerization of this compound, both as a homopolymer and as a copolymer with other monomers. This could lead to the creation of novel fluoropolymers with precisely tailored properties. acs.org For example, these materials could be designed for use as advanced coatings with superior weather resistance, low-friction surfaces for industrial applications, or specialized membranes for separation technologies. nbinno.com The interplay between the fluorinated head and the hydrocarbon tail could also be exploited to create unique surfactants or surface-modifying agents.

Comprehensive Environmental and Health Risk Assessment Research for Fluorinated Chemicals

The persistence and potential toxicity of some fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), have raised significant environmental and health concerns. unison.mxtandfonline.comnih.gov Although HFOs are designed to have short atmospheric lifetimes, a comprehensive assessment of the environmental fate and toxicological profile of this compound is imperative. wikipedia.orgfluorocarbons.org

Research must address several key questions:

Environmental Persistence: How does this compound degrade in the environment (e.g., in water, soil, and air)?

Degradation Products: What are its primary degradation products, and are they benign or harmful? For example, the degradation of some HFOs can produce trifluoroacetic acid (TFA), a persistent substance. wikipedia.orgfluorocarbons.org